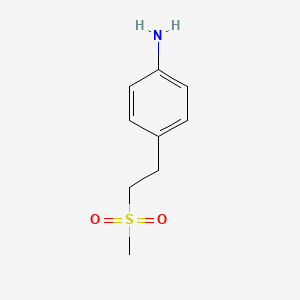

4-(2-Methanesulfonylethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylsulfonylethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-13(11,12)7-6-8-2-4-9(10)5-3-8/h2-5H,6-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLERVLSISLIWJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596131-24-7 | |

| Record name | 4-(2-methanesulfonylethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization and Structural Elucidation of 4 2 Methanesulfonylethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Two-Dimensional NMR Techniques for Connectivity Elucidation

Without access to the foundational spectra, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and detailed research findings.

Mass Spectrometric Approaches for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural elucidation of an organic compound like 4-(2-Methanesulfonylethyl)aniline (molar mass: 215.29 g/mol ), electron ionization (EI) is a common method. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern provides a "fingerprint" that is invaluable for identifying the molecule's structure.

The molecular ion peak for this compound would be expected at an m/z of 215. As an amine, it follows the nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. wikipedia.org

The fragmentation of this compound is predicted to occur at the weakest bonds and lead to the formation of stable ions or neutral molecules. Key fragmentation pathways for aromatic and sulfonamide-containing compounds include:

α-Cleavage: This is a common fragmentation mode for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. wikipedia.org For the parent aniline (B41778), this results in the loss of a hydrogen atom to form an [M-1]⁺ ion. miamioh.edu

Cleavage of the Ethylsulfonyl Group: The bond between the ethyl group and the sulfur atom, or the bond between the methyl group and the sulfur atom, can cleave. Loss of the methyl radical (•CH₃, 15 Da) would result in an ion at m/z 200. Loss of the methanesulfonyl group (•SO₂CH₃, 79 Da) would lead to a fragment at m/z 136.

McLafferty Rearrangement: While more common in carbonyl compounds, rearrangements can occur.

Aromatic Ring Fragmentation: For anilines, a characteristic fragmentation involves the loss of hydrogen cyanide (HCN, 27 Da) from the [M-1]⁺ ion. miamioh.edu

The predicted major fragments in the mass spectrum of this compound are summarized in the table below.

| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Neutral Loss | Significance |

| 215 | - | - | Molecular Ion (M⁺˙) |

| 200 | •CH₃ | Methyl Radical | Cleavage of the sulfonyl-methyl bond |

| 136 | •SO₂CH₃ | Methanesulfonyl Radical | Cleavage of the ethyl-sulfonyl bond |

| 106 | CH₂=CHSO₂CH₃ | Methyl vinyl sulfone | Cleavage beta to the aromatic ring |

| 92 | •CH₂CH₂SO₂CH₃ | 2-Methanesulfonylethyl radical | Cleavage of the aniline-ethyl bond |

| 77 | C₆H₅NH₂ + others | - | Phenyl cation fragment |

X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov By analyzing the angles and intensities of diffracted X-ray beams, one can determine the crystal structure, including the unit cell dimensions, space group, and precise positions of atoms within the crystal lattice. This technique is applicable to both single crystals and polycrystalline powders. nih.govcambridge.org

For a novel compound like this compound, a single-crystal XRD analysis would provide the most detailed structural information. The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data. The resulting data is used to solve and refine the crystal structure.

While specific experimental data for this compound is not publicly available, analysis of related aniline derivatives suggests it would likely crystallize in a common crystal system such as monoclinic or orthorhombic. cambridge.orgresearchgate.net The presence of the polar amino (-NH₂) and sulfonyl (-SO₂-) groups suggests that intermolecular hydrogen bonding would be a significant feature in the crystal packing. rsc.org

A hypothetical crystallographic data table for this compound is presented below, illustrating the type of information obtained from an XRD experiment.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1105.9 |

| Z (molecules per unit cell) | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. researchgate.net The technique is particularly useful for analyzing compounds containing chromophores, which are functional groups responsible for light absorption.

The structure of this compound contains a substituted benzene (B151609) ring, which acts as a chromophore. The aniline moiety (aminobenzene) itself shows characteristic absorption bands. The primary absorption bands in aniline are due to π→π* transitions within the benzene ring. researchgate.net The presence of the amino group (-NH₂), an auxochrome, modifies the absorption spectrum of the benzene chromophore, typically causing a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity (hyperchromic effect). cdnsciencepub.com

The UV spectrum of aniline in a non-polar solvent typically shows two main absorption bands:

A strong absorption band around 230-240 nm (the B-band or benzenoid band).

A weaker, structured band around 280-290 nm (the E-band or primary band). researchgate.netcdnsciencepub.com

The expected UV-Vis absorption data for this compound in a common solvent like ethanol (B145695) is detailed in the table below.

| Electronic Transition | Predicted λmax (nm) | Typical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π* (E-band) | ~245 | ~10,000 - 15,000 |

| π → π* (B-band) | ~295 | ~1,500 - 2,500 |

| n → π* | ~340 | ~100 - 500 |

Advanced Computational and Theoretical Investigations of 4 2 Methanesulfonylethyl Aniline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are foundational for understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and molecular stability.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov Calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can identify the lowest energy conformer of 4-(2-Methanesulfonylethyl)aniline. researchgate.net This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to find the structure with the minimum electronic energy. The resulting energy landscape can reveal different stable or metastable conformations, particularly concerning the rotation around the C-C and C-S bonds of the methanesulfonylethyl group.

The optimized geometry provides precise data on the molecule's structure. For instance, the geometry of the aniline (B41778) moiety is expected to be nearly planar, though the amino group may have a slight pyramidalization. afit.edu The sulfone group will adopt a tetrahedral geometry around the sulfur atom.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Atom Pair/Triplet | Calculated Value |

| Bond Lengths (Å) | ||

| C(aromatic)-N | 1.40 | |

| C(aromatic)-C(ethyl) | 1.51 | |

| S-O | 1.45 | |

| S-C(ethyl) | 1.80 | |

| Bond Angles (°) ** | ||

| C-N-H | 112.0 | |

| O-S-O | 119.5 | |

| C(aromatic)-C(ethyl)-C(ethyl) | 112.5 | |

| Dihedral Angles (°) ** | ||

| C(aromatic)-C(aromatic)-C(ethyl)-C(ethyl) | 90.0 | |

| C(ethyl)-C(ethyl)-S-C(methyl) | 65.0 |

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity and electronic properties. numberanalytics.comwpmucdn.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. stuba.sk

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. stuba.sk For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom of the amino group. Conversely, the LUMO is likely to be distributed over the electron-withdrawing methanesulfonyl group. DFT calculations provide precise energy values for these orbitals. tci-thaijo.orgnih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -5.50 | Primarily localized on the aniline moiety (electron donor) |

| LUMO | -0.85 | Primarily localized on the methanesulfonyl group (electron acceptor) |

| Energy Gap (ΔE) | 4.65 | Indicates moderate chemical reactivity and stability |

Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule, offering a picture of the electron distribution. wikipedia.orgdeepmodeling.com This analysis helps in understanding the electrostatic properties and reactivity of different parts of the molecule. researchgate.netresearchgate.net In this compound, the electron-donating amino (-NH₂) group increases the electron density on the aromatic ring, particularly at the ortho and para positions. The methanesulfonyl (-SO₂CH₃) group, being strongly electron-withdrawing, pulls electron density away from the ethyl chain and the attached phenyl ring.

The Mulliken charge distribution would likely show a negative charge on the nitrogen atom and the oxygen atoms of the sulfone group, while the sulfur atom and the hydrogen atoms of the amino group would carry a positive charge. This charge separation is critical for understanding non-covalent interactions like hydrogen bonding.

Table 3: Hypothetical Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Element | Hypothetical Mulliken Charge (a.u.) |

| N | Nitrogen (in NH₂) | -0.85 |

| S | Sulfur (in SO₂) | +1.20 |

| O | Oxygen (in SO₂) | -0.70 |

| C(para) | Carbon (attached to ethyl group) | +0.15 |

| C(ipso) | Carbon (attached to NH₂) | +0.05 |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution across a molecule, highlighting regions that are electron-rich or electron-poor. researchgate.net It is invaluable for predicting sites for electrophilic and nucleophilic attack. tci-thaijo.org The MEP surface is color-coded: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the sulfonyl group and the nitrogen atom of the amino group, identifying them as primary sites for hydrogen bond donation and electrophilic attack. researchgate.net

Positive Potential (Blue): Located around the hydrogen atoms of the amino group and potentially near the sulfur atom, indicating these are electrophilic centers. nih.gov

Neutral Potential (Green): Spread across the carbon atoms of the aromatic ring and the ethyl chain.

This visualization is instrumental in understanding how the molecule will interact with other molecules, including solvents or biological receptors. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies on Analogous Sulfone-Aniline Compounds

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. cust.edu.twsums.ac.ir While no specific QSAR studies on this compound are publicly available, a hypothetical study on a series of analogous sulfone-aniline derivatives could be designed to predict a certain biological effect, such as antimicrobial or enzyme inhibitory activity. researchgate.netnih.gov

The process involves calculating a variety of molecular descriptors for each analog, which can be categorized as:

Electronic: HOMO/LUMO energies, dipole moment, atomic charges.

Steric: Molecular volume, surface area, specific shape indices.

Topological: Descriptors that quantify molecular branching and connectivity.

Hydrophobic: LogP (partition coefficient).

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a QSAR model is developed. sums.ac.ir An example of a hypothetical QSAR equation for predicting inhibitory activity (pIC₅₀) might look like:

pIC₅₀ = 0.75(LogP) - 0.21(HOMO-LUMO Gap) + 0.05(Molecular Surface Area) + 2.54*

Such a model, once validated, can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent analogs. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, which is crucial for understanding conformational flexibility and interactions with the environment. nih.govosti.gov An MD simulation of this compound, often in a solvent like water, can reveal:

Conformational Flexibility: The ethyl chain connecting the aniline and sulfone moieties allows for considerable rotational freedom. MD simulations can explore the accessible conformations and the timescale of transitions between them, providing a more realistic picture than static geometry optimization.

Solvent Interactions: Simulations can detail how water molecules arrange around the solute, forming hydrogen bonds with the amino and sulfonyl groups. This provides insight into the compound's solubility and the stability of its hydration shell.

Binding to Biological Targets: If a potential protein target is known, MD simulations can be used to model the binding process. nih.gov By placing the molecule in the active site of a protein, the simulation can predict the stability of the complex, identify key interacting amino acid residues, and calculate the binding free energy, offering a powerful tool for drug design.

Computational Catalysis Modeling and Reaction Pathway Prediction

Computational catalysis modeling is a powerful tool for elucidating reaction mechanisms, predicting the feasibility of reaction pathways, and designing more efficient catalytic processes. For a molecule like this compound, these methods can provide profound insights into its synthesis and subsequent chemical transformations.

Methodologies: Density Functional Theory (DFT) is a cornerstone of computational catalysis studies. nih.gov Methods like B3LYP or dispersion-corrected functionals such as PW6B95-D3 are often employed to accurately model the energies of reactants, products, transition states, and intermediates. beilstein-journals.org By calculating the potential energy surface (PES) for a given reaction, researchers can map out the most likely pathways. nih.gov This involves locating the transition state structures and calculating the activation energy barriers, which are crucial for determining reaction rates. beilstein-journals.org

Reaction Pathway Prediction: For a compound like this compound, computational models can be used to predict its behavior in various reactions. For instance, in nucleophilic catalysis involving aniline derivatives, computational investigations can provide insights into the reaction mechanisms. rsc.orgrsc.orgscispace.com Studies on similar molecules, such as the intramolecular radical addition to aniline derivatives, have shown that the nature and position of substituents significantly influence reactivity. beilstein-journals.org

Computational tools can also be used for retrosynthesis, breaking down the target molecule into simpler, commercially available precursors. researchgate.net For this compound, this could involve modeling the formation of the ethylsulfonyl group or the functionalization of the aniline ring. For example, a hypothetical reaction pathway for the alkylation of an aniline derivative could be modeled to determine its feasibility and regioselectivity, as has been done for other anilines. nih.gov

Illustrative Data for a Hypothetical Reaction Pathway: The following table represents typical data that would be generated from a DFT study on a hypothetical reaction involving this compound, such as its formation or further functionalization.

| Step | Reactants | Transition State (TS) | Products | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔEr) (kcal/mol) |

| 1 | Aniline + Vinyl Methyl Sulfone | TS1 | Intermediate 1 | 25.3 | -15.8 |

| 2 | Intermediate 1 | TS2 | This compound | 10.1 | -5.2 |

Note: The data in this table is illustrative and based on typical values for similar reactions. It does not represent experimentally verified results for this compound.

Theoretical Studies on Chemisorption Phenomena and Charge Transfer Dynamics

Theoretical studies are essential for understanding how this compound interacts with surfaces, which is critical for applications in areas like catalysis, corrosion inhibition, and materials science. These studies focus on the phenomena of chemisorption (chemical adsorption) and the dynamics of charge transfer between the molecule and a substrate.

Chemisorption Phenomena: Theoretical investigations of chemisorption typically use DFT calculations to model the interaction between the adsorbate molecule and a surface, often a metal or metal oxide. acs.orgkaust.edu.sa For aniline and its derivatives, studies have shown that the amino group (-NH2) plays a crucial role in the interaction with metal surfaces, often involving the lone pair of electrons on the nitrogen atom. scirp.orgscirp.org The orientation of the molecule on the surface and the strength of the adsorption can be predicted by calculating the adsorption energy. acs.org

For this compound, theoretical models would explore how both the aniline moiety and the methanesulfonyl group influence its adsorption behavior on various substrates. The calculations would determine the most stable adsorption geometry, the key atoms involved in bonding with the surface, and the resulting changes in the electronic structure of both the molecule and the substrate. researchgate.net

Charge Transfer Dynamics: Charge transfer is a fundamental process in many chemical and physical phenomena, including photocatalysis and electronics. Computational studies can elucidate the nature and dynamics of charge transfer within the this compound molecule (intramolecular) or between the molecule and a surface (intermolecular).

Time-dependent DFT (TD-DFT) is a common method for studying excited states and charge transfer transitions. researchgate.net These calculations can predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between them, and how these are affected by the molecular environment or adsorption to a surface. researchgate.net A smaller HOMO-LUMO gap can indicate a greater propensity for charge transfer. scirp.org For aniline derivatives, substituents on the aromatic ring can significantly tune these properties. researchgate.netmdpi.com

Illustrative Data for Chemisorption and Charge Transfer: The following table provides examples of parameters that would be calculated in a theoretical study of this compound on a hypothetical metal surface.

| Parameter | Value | Description |

| Adsorption Energy (E_ads) | -1.5 eV | The energy released upon adsorption onto the surface, indicating a stable chemisorption. |

| N-Surface Bond Distance | 2.1 Å | The distance between the nitrogen atom of the aniline group and a surface atom. |

| HOMO-LUMO Gap (Gas Phase) | 4.8 eV | The energy difference between the highest occupied and lowest unoccupied molecular orbitals of the isolated molecule. |

| HOMO-LUMO Gap (Adsorbed) | 3.5 eV | The reduced energy gap upon adsorption, suggesting enhanced potential for charge transfer with the surface. |

| Charge Transfer (e⁻) | +0.25 e⁻ | The amount of electronic charge transferred from the molecule to the surface upon adsorption. |

Note: The data in this table is illustrative and based on typical values for similar systems. It does not represent experimentally verified results for this compound.

Reaction Mechanism Studies and Kinetic Analysis Involving 4 2 Methanesulfonylethyl Aniline

Mechanistic Pathways of Oxidation Reactions Involving Aniline-Sulfone Systems

The oxidation of anilines is a foundational reaction in organic chemistry, leading to a variety of products through complex mechanistic pathways. researchgate.netopenaccessjournals.comopenaccessjournals.com The presence of the electron-withdrawing methanesulfonyl group in 4-(2-Methanesulfonylethyl)aniline significantly influences the electron density of the aromatic ring and the amino group, thereby affecting the oxidation mechanism. These reactions often proceed via radical intermediates and can be catalyzed by various reagents, including metal complexes and enzymes. mdpi.commdpi.com

The oxidation of aniline (B41778) and its derivatives typically initiates with the removal of an electron from the aniline molecule to form a radical cation. researchgate.net This initial step is common in both chemical and electrochemical oxidation processes. researchgate.netmdpi.com For aniline-sulfone systems, several key intermediate species have been proposed and identified in related studies.

Aniline Radical Cation: In many photoredox-catalyzed or electrochemical reactions, the primary intermediate is the aniline radical cation, formed by a single-electron transfer (SET) from the nitrogen atom of the aniline. nih.govrsc.org The stability and subsequent reaction pathway of this radical cation are influenced by the substituents on the aromatic ring. Electron-withdrawing groups, like the methanesulfonylethyl group, can make the initial oxidation more difficult by increasing the oxidation potential. nih.gov

Sulfonyl Radical: In reactions involving sulfinate salts as the sulfonylating agent, a sulfonyl radical can be generated through oxidation of the sulfinate. nih.govrsc.org The subsequent coupling of the aniline radical cation with a sulfonyl radical is a plausible pathway for the formation of C-S bonds. mdpi.com

Positively Charged Intermediates: Kinetic studies on the oxidation of para-substituted anilines often suggest the formation of a positively charged intermediate during the rate-determining step. arabjchem.org This is supported by Hammett plot analyses which show a negative reaction constant (ρ), indicating that the reaction is favored by electron-donating groups that can stabilize a positive charge. arabjchem.orgcdnsciencepub.com

Azo Compounds: Under certain oxidative conditions, anilines can dimerize to form azobenzenes. arabjchem.org This pathway involves the coupling of intermediate species derived from the aniline.

Iminium Intermediates: In dealkylation reactions, which can occur during the oxidation of N-alkylated anilines, the formation of an iminium intermediate is a common mechanistic feature. mdpi.com

A proposed mechanism for the photocatalyzed sulfonylation of anilines involves the initial oxidation of the aniline to its radical cation by an excited-state photocatalyst. Simultaneously, a sulfinate salt is oxidized to a sulfonyl radical. These two radical species then combine, and subsequent proton loss yields the final sulfone product. nih.gov

Solvents play a critical role in chemical reactions by stabilizing or destabilizing reactants, intermediates, and transition states, which can alter both reaction rates and mechanistic pathways. wikipedia.org The effects of solvents on reactions involving aniline-sulfone systems are multifaceted, influencing everything from reaction kinetics to the nature of the products formed.

Polar Protic vs. Aprotic Solvents: The choice between polar protic solvents (e.g., water, methanol) and polar aprotic solvents (e.g., acetonitrile, dimethyl sulfoxide) is critical. Polar protic solvents can engage in hydrogen bonding with the amino group of aniline, which can affect its nucleophilicity and the stability of charged intermediates. wikipedia.orgnih.gov In S_N2 reactions, polar aprotic solvents can increase the rate by not solvating the nucleophile as strongly as protic solvents do. wikipedia.org For reactions involving charged intermediates, such as the carbocation in S_N1 reactions or the aniline radical cation in oxidation, polar solvents can increase the reaction rate by stabilizing these species. wikipedia.org

Solvatochromic Parameters: The influence of solvents on reaction kinetics can be quantitatively analyzed using multiparameter equations, such as the Kamlet-Taft solvatochromic parameters (α for hydrogen-bond donating ability, β for hydrogen-bond accepting ability, and π* for polarity/polarizability). scilit.comresearchgate.net Studies on the reactions of benzenesulfonyl chloride with anilines in mixed solvents showed that reactivity is influenced by both specific (hydrogen bonding) and non-specific solute-solvent interactions. researchgate.net

Solvent-Dependent Mechanisms: In some cases, the reaction mechanism itself can change with the solvent. For instance, the reaction of 2-thiophenesulfonyl chlorides with anilines was proposed to have a rate-determining bond-making step in protic solvents and a rate-determining bond-breaking step in aprotic solvents. researchgate.net The dielectric constant (ε) of the solvent has also been correlated with reaction rates, with separate linear correlations often found for protic and aprotic solvent classes. researchgate.net

The infrared absorption frequencies of the amino group in aniline derivatives are significantly influenced by the solvent, indicating the formation of hydrogen bonds between the solute and solvent molecules. nih.gov This interaction can modulate the reactivity of the aniline in subsequent chemical transformations.

Kinetic Investigations of Reaction Rates and Orders for this compound Transformations

Kinetic studies are essential for quantifying the reactivity of this compound and understanding how its structure influences reaction rates. This involves determining rate laws, rate constants, and the energetic parameters of the reaction. While specific kinetic data for this compound is not widely available, principles can be derived from studies on analogous substituted anilines.

The rate of a chemical reaction is quantified by its rate constant (k), and the temperature dependence of this constant is described by the Arrhenius equation, which relates it to the activation energy (Ea) and the pre-exponential factor (A). doubtnut.com From these, thermodynamic activation parameters such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be determined, providing deeper insight into the transition state. researchgate.net

Kinetic analyses of reactions involving substituted anilines, such as their oxidation or their reaction with electrophiles, often show first-order dependence on the concentration of both the aniline and the other reactant. arabjchem.org The rate constants and activation parameters are highly sensitive to the nature of the substituents on the aniline ring. For example, in the oxidation of para-substituted anilines by benzimidazolium fluorochromate, electron-donating groups increase the reaction rate, while electron-withdrawing groups decrease it. arabjchem.org

Table 1: Representative Second-Order Rate Constants and Activation Parameters for the Oxidation of para-Substituted Anilines by Benzimidazolium Fluorochromate This table presents data for illustrative purposes from a study on related compounds to demonstrate expected trends.

| Substituent (p-X-C₆H₄NH₂) | k₂ at 298 K (x 10⁻³ dm³ mol⁻¹ s⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |

| -OCH₃ | 15.6 | 38.0 | -156 |

| -CH₃ | 6.80 | 44.7 | -138 |

| -H | 2.20 | 54.3 | -113 |

| -Cl | 0.94 | 57.6 | -109 |

| -NO₂ | 0.03 | 74.5 | -76.3 |

Source: Adapted from kinetic data on aniline oxidation. arabjchem.org

Given that the 2-methanesulfonylethyl group at the para position is electron-withdrawing, it would be expected to decrease the rate of electrophilic attack or oxidation compared to unsubstituted aniline, leading to a smaller rate constant and likely a higher activation energy. The negative values for the entropy of activation (ΔS‡) in the table suggest the formation of a more ordered, complex transition state relative to the reactants. arabjchem.orgbibliotekanauki.pl

Hammett analysis is a powerful tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. acs.org It involves correlating the logarithm of the rate constants (log k) for a series of substituted compounds with a substituent constant (σ), which represents the electronic effect (inductive and resonance) of the substituent. The relationship is expressed by the Hammett equation: log(k/k₀) = ρσ, where k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively, and ρ (rho) is the reaction constant.

The sign and magnitude of the reaction constant, ρ, provide significant mechanistic information:

Negative ρ: A negative ρ value indicates that the reaction is accelerated by electron-donating groups (which have negative σ values) and decelerated by electron-withdrawing groups. This implies the buildup of positive charge in the transition state relative to the reactants, such as in electrophilic aromatic substitution or the formation of a radical cation intermediate. arabjchem.orgcdnsciencepub.com

Positive ρ: A positive ρ value signifies that the reaction is favored by electron-withdrawing groups, indicating the development of negative charge in the transition state.

Magnitude of ρ: The absolute value of ρ reflects the sensitivity of the reaction to substituent effects. A large |ρ| value implies high sensitivity and a significant charge development in the transition state.

In studies of aniline oxidation, the Hammett plots consistently yield negative ρ values, supporting a mechanism where an electron is donated from the aniline derivative in the rate-controlling step. arabjchem.orgcdnsciencepub.com

Table 2: Representative Hammett Reaction Constants (ρ) for Aniline Oxidation Reactions

| Reaction | ρ Value | Interpretation |

| Oxidation by horseradish peroxidase compound II | -6.0 ± 0.7 | High sensitivity; development of positive charge on or near the ring in the transition state. cdnsciencepub.com |

| Oxidation by benzimidazolium fluorochromate | -1.74 (at 303 K) | Moderate sensitivity; buildup of positive charge in the transition state. arabjchem.org |

The 4-(2-methanesulfonylethyl) group is an electron-withdrawing substituent. Therefore, in an oxidation reaction with a negative ρ value, this compound would be expected to react more slowly than aniline itself. In some cases, a single Hammett correlation is insufficient, and plots may be non-linear or require dual substituent parameter equations to separate inductive and resonance effects, especially when there is direct conjugation between the substituent and the reaction center. bibliotekanauki.placs.org

Role of Hydrogen Bonding in Reaction Dynamics and Supramolecular Assembly

Hydrogen bonding is a critical non-covalent interaction that profoundly influences the structure, properties, and reactivity of molecules containing N-H or O-H bonds. sci-hub.se In this compound, both the amino group (-NH₂) and the sulfone group (-SO₂) can participate in hydrogen bonding. The two protons on the amino group can act as hydrogen bond donors, while the nitrogen atom and the two oxygen atoms of the sulfone group can act as hydrogen bond acceptors. sci-hub.seresearchgate.net

This capacity for hydrogen bonding plays a vital role in several aspects:

Reaction Dynamics: Hydrogen bonding with solvent molecules can stabilize or destabilize the ground state and transition state of a reaction, thereby affecting the activation energy. nih.gov For instance, a solvent that is a strong hydrogen bond acceptor can interact with the N-H protons of the aniline, potentially altering its nucleophilicity or the ease of proton transfer in a reaction mechanism. Computational studies on substituted aniline-water complexes show that substituents influence the strength of the N-H···O hydrogen bond, which in turn correlates with properties like the pKa of the aniline. psu.edu

Solute-Solvent Interactions: In solution, the interaction between this compound and solvent molecules is heavily influenced by hydrogen bonding. The infrared stretching frequencies of the amino group are sensitive to the solvent environment, shifting to lower frequencies (bathochromic shift) in solvents that act as hydrogen bond acceptors, such as benzene (B151609) or carbon tetrachloride, compared to inert solvents like hexane. nih.gov This demonstrates the direct interaction and perturbation of the N-H bonds by the solvent.

The self-assembly of molecules into larger, ordered structures is a cornerstone of supramolecular chemistry. nih.gov For molecules like this compound, the directional and specific nature of hydrogen bonds, in concert with other intermolecular forces, guides this self-assembly process, leading to the formation of materials with unique properties. sci-hub.se

Catalytic Reaction Mechanism Elucidation for Processes Involving this compound

The catalytic transformation of this compound is a subject of significant interest in synthetic organic chemistry. Understanding the underlying mechanisms is paramount for the development of efficient and selective catalytic systems. Catalysts can significantly enhance reaction rates and steer the reaction towards a desired product by providing an alternative reaction pathway with a lower activation energy. savemyexams.com The elucidation of these mechanisms often involves a combination of kinetic studies, spectroscopic analysis, and computational modeling.

Adsorption and Desorption Phenomena in Heterogeneous Catalytic Systems

In heterogeneous catalysis, the interaction of reactants with the catalyst surface is a critical initial step. savemyexams.com This process involves the adsorption of the reactant molecules onto the active sites of the catalyst, their surface reaction, and the subsequent desorption of the products. savemyexams.comresearchgate.net For a molecule like this compound, both the aniline and the methanesulfonyl groups would play a significant role in the adsorption process.

The aniline moiety, with its amino group, can interact with catalyst surfaces in several ways. The lone pair of electrons on the nitrogen atom can facilitate chemisorption onto acidic sites or metal centers of a catalyst. In reactions such as catalytic hydrogenation, the aromatic ring can also interact with the metal surface through π-adsorption. Studies on the adsorption of aniline and its derivatives on various materials have shown that the nature of the adsorbent and the reaction conditions significantly influence the adsorption strength and orientation. nih.gov For instance, the presence of sulfonic groups on a polymeric resin was found to enhance the adsorption of aniline, suggesting that the polar nature of the methanesulfonyl group in this compound could lead to stronger interactions with polar catalyst surfaces. nih.gov

The methanesulfonyl (-SO₂CH₂CH₃) group is a strong electron-withdrawing group, which influences the electron density of the aniline ring and the basicity of the amino group. This, in turn, affects its adsorption characteristics. The polar nature of the sulfone group can also lead to dipole-dipole interactions with the catalyst surface.

Desorption of the product molecule from the catalyst surface is the final step in the catalytic cycle. savemyexams.com This process must be facile enough to free up the active sites for the next catalytic cycle. The desorption rate is influenced by the strength of the interaction between the product and the catalyst surface.

Table 1: Potential Adsorption Interactions of this compound on a Heterogeneous Catalyst

| Functional Group of Adsorbate | Potential Catalyst Surface Site | Type of Interaction | Implication for Catalysis |

| Amino Group (-NH₂) | Acidic sites (e.g., Lewis or Brønsted acid sites) | Lewis acid-base interaction, Hydrogen bonding | Anchoring of the molecule to the catalyst surface, activation of the N-H bonds. |

| Amino Group (-NH₂) | Metal centers (e.g., Pd, Pt, Ni) | Dative bond formation (chemisorption) | Facilitates reactions involving the amino group or the aromatic ring. |

| Aromatic Ring | Metal surfaces | π-adsorption | Important for hydrogenation or cross-coupling reactions. |

| Methanesulfonyl Group (-SO₂CH₃) | Polar sites on the support (e.g., oxides) | Dipole-dipole interactions, Hydrogen bonding | Can influence the orientation of the adsorbed molecule and its overall adsorption strength. |

Transition State Analysis in Catalyzed Processes

For a reaction involving this compound, transition state analysis would involve identifying the geometry, energy, and electronic structure of the transition state for a specific transformation, such as N-alkylation, acylation, or a coupling reaction. This is often achieved through a combination of experimental kinetic studies and computational quantum mechanical calculations. beilstein-journals.org

Kinetic isotope effect (KIE) studies, for instance, can provide valuable information about bond-making and bond-breaking in the transition state. beilstein-journals.org By replacing an atom with its heavier isotope, changes in the reaction rate can be measured, which are related to the vibrational frequencies of the bonds to that atom in the transition state.

Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for modeling transition states. nih.gov For a hypothetical catalytic reaction of this compound, computational analysis could be used to:

Determine the structure of the transition state: This includes bond lengths and angles of the reacting atoms.

Calculate the activation energy barrier: This provides a quantitative measure of the reaction rate.

Visualize the vibrational modes: The imaginary frequency corresponding to the transition state vector illustrates the motion of the atoms as they move from the transition state to the product.

Analyze the interaction with the catalyst: This can reveal how specific residues or sites on the catalyst stabilize the transition state. nih.gov

Table 2: Hypothetical Parameters for Transition State Analysis of a Catalyzed Reaction of this compound

| Parameter | Method of Determination | Information Gained |

| Activation Energy (Ea) | Arrhenius plot from temperature-dependent kinetic studies; Computational modeling | The minimum energy required for the reaction to occur; a measure of the catalytic efficiency. |

| Enthalpy of Activation (ΔH‡) | Eyring plot from temperature-dependent kinetic studies; Computational modeling | The change in enthalpy in going from reactants to the transition state. |

| Entropy of Activation (ΔS‡) | Eyring plot from temperature-dependent kinetic studies; Computational modeling | The change in order/disorder in going from reactants to the transition state; provides insight into the associative or dissociative nature of the mechanism. |

| Kinetic Isotope Effect (KIE) | Measurement of reaction rates with isotopically labeled substrates | Information about bond breaking/formation at the labeled position in the rate-determining step. |

| Transition State Geometry | Computational modeling (e.g., DFT) | Bond lengths and angles of the reacting species in the transition state. |

| Imaginary Frequency | Computational modeling (e.g., DFT) | Confirms the structure as a true transition state and shows the reaction coordinate. |

This table outlines a general approach for studying the transition state of a reaction involving the title compound, as specific studies are not currently published.

By combining insights from both adsorption/desorption studies and transition state analysis, a comprehensive picture of the catalytic reaction mechanism for processes involving this compound can be developed, paving the way for the rational design of improved catalytic systems.

Catalytic Applications and Role in Organic Synthesis

Applications of 4-(2-Methanesulfonylethyl)aniline and its Derivatives as Catalytic Reagents

Aniline (B41778) and its derivatives are crucial components in modern catalytic systems, often serving not as the primary catalyst but as essential ligands that modify and enhance the activity of metal centers. The electronic and steric properties of the aniline scaffold can be finely tuned by altering substituents on the aromatic ring, which in turn influences the performance of the catalyst.

For instance, aniline derivatives are used as stabilizing ligands for well-defined Palladium(II)-N-heterocyclic carbene (NHC) precatalysts. nih.gov These complexes, with the general structure [(NHC)PdCl2(aniline)], are air- and moisture-stable and demonstrate high activity in a variety of cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations. nih.gov The aniline ligand, while not directly participating in the catalytic cycle, plays a crucial role in stabilizing the precatalyst, allowing for controlled generation of the active catalytic species. nih.gov The diverse electronic and structural properties of available anilines offer significant potential for fine-tuning these catalytic systems for challenging chemical transformations. nih.gov

Furthermore, aniline derivatives can act as modifiers in heterogeneous catalysis. Studies have shown that the presence of aniline in the reaction medium can influence the microenvironment of palladium nanoparticles supported on carbon (Pd/C). nih.gov This modification can positively affect the catalytic activity in hydrogenation reactions, demonstrating that aniline derivatives can promote catalytic performance through non-covalent interactions with reactants or intermediates near the catalyst's active sites. nih.gov

Role of this compound in Heterogeneous Catalysis Systems

Heterogeneous catalysis is a cornerstone of industrial chemistry, offering advantages such as ease of catalyst separation and recyclability. frontiersin.org Aniline derivatives can be incorporated into heterogeneous systems, typically by immobilization onto a solid support, to create robust and reusable catalysts.

The development of supported catalysts is a key area of research aimed at combining the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems. mdpi.com Aniline derivatives can be tethered to various supports, including polymers, silica, or metal-organic frameworks (MOFs), to serve as ligands for metal catalysts or as organocatalysts themselves.

For example, copper-based metal-organic frameworks (Cu-MOFs) have been employed as heterogeneous catalysts for the three-component reaction between aldehydes, 2-aminopyridines, and terminal alkynes to synthesize imidazo[1,2-a]pyridines. beilstein-journals.org While aniline itself is a substrate in some reactions, the principle of immobilizing amino-functionalized molecules onto supports is broadly applicable. Hollow mesoporous cobalt-nitrogen-carbon single-atom catalysts (SACs) have demonstrated efficacy in the oxidative coupling of anilines. nih.gov The porous structure of these materials is crucial for accommodating aniline derivatives and facilitating their conversion. nih.gov This highlights the importance of the support structure in designing catalysts for reactions involving aniline-type molecules.

The performance of a heterogeneous catalyst is intimately linked to the interactions between the reactant molecules and the catalyst surface. nih.govnih.gov Understanding these surface phenomena is critical for designing more efficient catalysts.

Recent research has highlighted the importance of weak, non-covalent interactions in modulating the performance of supported metal catalysts. nih.gov In a study using palladium nanoparticles embedded in covalent organic frameworks (COFs), it was found that π-π interactions between the aromatic rings of the COF support and the aromatic substrates (such as nitrobenzene (B124822) or acetophenone) significantly enhanced the catalytic activity in hydrogenation reactions. nih.gov The study demonstrated that aniline, when used as an additive, could modulate the microenvironment of a commercial Pd/C catalyst, leading to increased reaction rates. nih.gov This suggests that the aniline ring of a molecule like this compound could engage in similar π-π stacking interactions with catalyst supports or other reactants, thereby influencing reaction kinetics and selectivity.

Organocatalytic Applications of Aniline Derivatives in Synthetic Methodologies

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis, complementing traditional metal-based catalysis. Aniline and its derivatives are prominent in this field, participating in a wide array of transformations. thieme-connect.comresearchgate.netacs.orgnih.gov

Chiral phosphoric acids, for example, can catalyze the enantioselective aminoalkylation of aniline derivatives, providing access to optically active diarylmethylamines, which are valuable intermediates in pharmaceutical synthesis. thieme-connect.comresearchgate.net In these reactions, the aniline derivative acts as the nucleophile. Similarly, photoredox organocatalysis using organic dyes like Rose Bengal enables the perfluoroalkylation of aniline derivatives under visible light, offering a green and efficient method for synthesizing fluorinated organic molecules. researchgate.net

Furthermore, aniline derivatives are key substrates in asymmetric [3+2] cascade cyclizations to form complex heterocyclic structures like tetrahydroindoles with high enantioselectivity. acs.orgnih.gov Simple, water-soluble aniline derivatives, such as anthranilic acids, have also been shown to be effective nucleophilic catalysts for hydrazone and oxime formation, significantly accelerating these important bioconjugation reactions at neutral pH. nih.gov

Table 1: Examples of Organocatalytic Reactions Involving Aniline Derivatives

| Reaction Type | Catalyst | Aniline Derivative Role | Product Type | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Asymmetric para C–H Aminoalkylation | Chiral Phosphoric Acid | Nucleophile | Chiral Diarylmethylamines | Good yields and high enantioselectivities (e.g., 73% yield, 91% ee). | thieme-connect.com, researchgate.net |

| Perfluoroalkylation | Rose Bengal (Organophotocatalyst) | Substrate | Perfluoroalkyl-substituted Anilines | Transition-metal-free reaction under visible light; good to excellent yields. | researchgate.net |

| Asymmetric [3+2] Annulation | Chiral Phosphoric Acid | Substrate | Chiral Tetrahydroindoles | Forms two contiguous chiral centers with excellent yields and enantioselectivities. | acs.org, nih.gov |

| Hydrazone/Oxime Formation | Anthranilic Acids | Nucleophilic Catalyst | Hydrazones and Oximes | Superior to traditional aniline catalysis in water at neutral pH. | nih.gov |

Chemo-, Regio-, and Stereoselective Catalytic Transformations

Achieving high levels of selectivity (chemo-, regio-, and stereo-) is a primary goal in modern organic synthesis. kth.se Catalytic reactions involving aniline derivatives have been developed that exhibit exceptional control over these aspects.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. An example is the cooperative catalysis by bismuth(III) triflate and a Brønsted acid for the C(sp²)–H bond functionalization of aniline derivatives with diazo compounds. This method selectively promotes para-C–H functionalization over the more common N–H insertion, yielding triarylmethanes. rsc.org

Regioselectivity is the preferential formation of one constitutional isomer over another. The aforementioned C–H functionalization is also highly regioselective, occurring specifically at the para-position of the aniline ring. rsc.org Another example is the regio- and stereoselective ring-opening of a chiral aziridinium (B1262131) ion with an aniline nucleophile, which is a key step in the synthesis of a cannabinoid-1 antagonist. future4200.com

Stereoselectivity , particularly enantioselectivity, is crucial for the synthesis of chiral molecules. As discussed in the organocatalysis section, numerous methods have been developed for the asymmetric transformation of aniline derivatives. These include the chiral phosphoric acid-catalyzed direct asymmetric indolization from anilines and the asymmetric para C–H aminoalkylation, both of which produce chiral products with high enantiomeric excess. thieme-connect.comacs.orgnih.govresearchgate.net

Table 2: Examples of Selective Catalytic Transformations with Aniline Derivatives

| Selectivity Type | Reaction | Catalyst System | Substrates | Key Outcome | Reference(s) |

|---|---|---|---|---|---|

| Chemo- & Regioselective | C(sp²)–H Functionalization | Bismuth(III) triflate / Brønsted acid | Aniline derivatives, Diazo compounds | Selective para-C–H functionalization over N–H insertion. | rsc.org |

| Regio- & Stereoselective | Aziridinium Ring-Opening | N/A (Nucleophilic attack) | Aniline, Chiral aziridinium ion | Forms a specific vicinal diamine stereoisomer. | future4200.com |

| Enantioselective | Asymmetric Indolization | Chiral Phosphoric Acid | Aniline derivatives, Pyrazolinone ketimines | Highly enantioselective synthesis of chiral tetrahydroindoles. | acs.org, nih.gov |

| Enantioselective | Asymmetric Aminoalkylation | Chiral Phosphoric Acid | Aniline derivatives | Direct synthesis of chiral diarylmethylamines in high ee. | thieme-connect.com, researchgate.net |

Integration of Green Chemistry Principles in Catalytic Synthesis Involving this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. iaph.in Catalysis is inherently a green technology because catalysts, by definition, are used in small amounts and allow for more efficient, lower-energy reaction pathways.

Several strategies are employed to make syntheses involving aniline derivatives more environmentally benign. One key approach is the use of greener solvents. Water is an ideal green solvent, and several catalytic reactions with aniline derivatives have been successfully performed in aqueous media. For example, the aza-Michael addition of amines like aniline to divinyl sulfone can be carried out "on-water" using microwave irradiation, providing an atom-efficient and clean route to β-amino sulfones. researchgate.net The use of water-soluble organocatalysts, such as aminobenzoic acids, for hydrazone formation also exemplifies this principle. nih.gov

Another central tenet of green chemistry is the use of recyclable catalysts. Heterogeneous catalysts, such as the Cu-MOFs and supported palladium systems discussed earlier, are advantageous because they can be easily recovered from the reaction mixture and reused, minimizing waste and catalyst cost. beilstein-journals.org The development of protocols that avoid transition metals entirely, such as the organocatalytic and photoredox reactions, also contributes to greener synthesis by eliminating the potential for heavy metal contamination in the final products. researchgate.net

Applications in Advanced Materials Science

Utilization as Monomeric Building Blocks for Advanced Polymer Systems

4-(2-Methanesulfonylethyl)aniline serves as a valuable monomer for the synthesis of advanced polymer systems. The presence of the primary amine group on the aniline (B41778) ring allows it to undergo polymerization through various techniques, including oxidative polymerization and condensation reactions. The methanesulfonylethyl substituent plays a crucial role in determining the properties of the resulting polymers. This group can influence the polymer's solubility, thermal stability, and morphology. For instance, the introduction of such a substituent can enhance the solubility of the resulting polymers in common organic solvents, which is a significant advantage for solution-based processing and film formation. rsc.org The flexibility of the ethyl chain and the polarity of the sulfonyl group can disrupt the close packing of polymer chains, leading to materials with modified mechanical and thermal properties compared to unsubstituted polyaniline.

The synthesis of polymers from substituted aniline monomers is a well-established field, and these principles can be applied to this compound. nih.govnih.gov The ability to modify the aniline monomer allows for the fine-tuning of the resulting polymer's characteristics to suit specific applications. rsc.org

Integration into Conjugated Polymer Systems, with a Focus on Polyaniline Derivatives

Synthesis and Characterization of Polyaniline and Substituted Analogues

Polyaniline (PANI) is a well-known conducting polymer that has been extensively studied for its unique electrical and optical properties. researchgate.net The synthesis of PANI and its derivatives, including those from this compound, is typically achieved through chemical or electrochemical oxidative polymerization of the corresponding aniline monomers. nih.gov

In a typical chemical oxidative polymerization, the aniline monomer is dissolved in an acidic solution and treated with an oxidizing agent, such as ammonium (B1175870) persulfate. nih.gov The reaction progress is often indicated by a color change, and the resulting polymer is precipitated, filtered, and washed. nih.gov The general scheme for the polymerization of an aniline derivative is as follows:

n H₂N-Ar-R → [-HN-Ar(R)-NH-Ar(R)-]ₙ + 2nH⁺ + 2ne⁻

Where Ar represents the aromatic ring and R is the substituent, in this case, -CH₂CH₂SO₂CH₃.

The resulting polymer, poly(this compound), would then be characterized to confirm its structure and properties. Common characterization techniques include:

Elemental Analysis: To determine the elemental composition of the polymer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the polymer. rsc.orgnih.gov

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the polymer and confirm the polymerization. rsc.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions in the polymer, which provides information about its conjugation and oxidation state. rsc.orgnih.gov

Scanning Electron Microscopy (SEM): To investigate the surface morphology of the polymer. rsc.org

The properties of the resulting polymer, such as solubility and morphology, are expected to be influenced by the methanesulfonylethyl substituent. rsc.org

Spectroscopic Characterization of Polymerized Structures

Spectroscopic techniques are indispensable for the characterization of polyaniline and its derivatives.

FTIR Spectroscopy: The FTIR spectrum of poly(this compound) would be expected to show characteristic peaks corresponding to the various functional groups. These would include N-H stretching vibrations, C-N stretching vibrations, and the characteristic bands of the benzene (B151609) ring. The presence of the methanesulfonyl group would be confirmed by strong absorption bands corresponding to the S=O stretching vibrations.

UV-Vis Spectroscopy: The UV-Vis spectrum of polyaniline derivatives typically shows two main absorption bands. nih.gov One band in the UV region is attributed to the π-π* transition of the benzenoid rings, while the second band in the visible region corresponds to the exciton (B1674681) transition from the highest occupied molecular orbital (HOMO) of the benzenoid ring to the lowest unoccupied molecular orbital (LUMO) of the quinoid ring. The position of these bands can be influenced by the substituent on the aniline ring.

NMR Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the polymer structure. The aromatic protons and carbons would show characteristic shifts, and the signals from the methanesulfonylethyl group would be clearly identifiable, confirming its incorporation into the polymer backbone. rsc.orgnih.gov

The following table summarizes the expected spectroscopic data for poly(this compound) based on general knowledge of polyaniline derivatives.

| Spectroscopic Technique | Expected Observations for Poly(this compound) |

| FTIR | N-H stretching, C-N stretching, Benzene ring vibrations, Strong S=O stretching bands |

| UV-Vis | π-π* transition band (UV region), Exciton transition band (Visible region) |

| ¹H NMR | Signals for aromatic protons, -CH₂- protons, and -SO₂CH₃ protons |

| ¹³C NMR | Signals for aromatic carbons, -CH₂- carbons, and -SO₂CH₃ carbon |

Role in Aggregation-Induced Emission (AIE) Materials Research

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. magtech.com.cnmdpi.com This is in contrast to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. encyclopedia.pub The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. wikipedia.org

While there is no direct research found specifically linking this compound to AIE, its structural features suggest potential for use in the design of AIE-active materials (AIEgens). The aniline moiety can be incorporated into larger molecular structures that are known to exhibit AIE. The flexible methanesulfonylethyl group could play a role in controlling the aggregation behavior and the restriction of intramolecular rotations, which are key to the AIE phenomenon. AIE-active polymers have applications in various fields, including bio-imaging and chemical sensing. wikipedia.org The development of new AIE systems is an active area of research. mdpi.com

Development of Optically Active Materials

Investigation of Nonlinear Optical (NLO) Properties of Derivatives

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are crucial for applications in optoelectronics and photonics, such as in optical switching and frequency conversion. nih.govnih.gov Aniline and its derivatives are known to be promising candidates for NLO applications. researchgate.net The NLO response of a molecule is related to its hyperpolarizability, which can be enhanced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. mq.edu.au

In this compound, the aniline group acts as an electron donor, while the methanesulfonyl group has electron-withdrawing character. This donor-acceptor structure, connected through the aromatic ring, is a classic design for NLO-active molecules. Theoretical studies using methods like Density Functional Theory (DFT) are often employed to predict the NLO properties of new molecules. nih.govnih.gov These calculations can determine parameters such as the first and second hyperpolarizabilities, which are measures of the NLO response. nih.govnih.gov

Experimental techniques like the Z-scan method can be used to measure the third-order NLO properties of materials. While specific experimental data for this compound derivatives are not available, the structural analogy to other NLO-active anilines suggests that it would be a promising candidate for further investigation in this area. researchgate.netmq.edu.au

The following table outlines key NLO parameters and their significance.

| NLO Parameter | Significance |

| Linear Polarizability (α) | Measure of the linear response of the molecule to an electric field. |

| First Hyperpolarizability (β) | Measure of the second-order NLO response, related to second-harmonic generation. |

| Second Hyperpolarizability (γ) | Measure of the third-order NLO response, related to third-harmonic generation and two-photon absorption. |

Applications in Electronic Materials and Conductive Polymers

The electronic properties of polyaniline are intrinsically linked to the delocalization of π-electrons along its backbone, a feature that is sensitive to the nature of substituents on the aromatic rings. The introduction of a substituent can exert both electronic and steric effects, which in turn influence the polymer's conductivity, solubility, and processability.

It has been noted that anilines bearing strong electron-withdrawing groups can be challenging to polymerize. nih.gov The methanesulfonyl (-SO₂CH₃) group is known to be electron-withdrawing. This characteristic might impact the polymerization process of this compound. However, copolymerization with unsubstituted aniline can be a viable strategy to incorporate such functionalized monomers into a polymer chain, thereby creating materials with a blend of properties. nih.gov

Research on other aniline derivatives provides a framework for understanding the potential impact of the methanesulfonylethyl group. For instance, studies on polyaniline derivatives with different substituents have shown that these modifications can significantly alter the polymer's macroscopic properties, including conductivity. researchgate.net In many cases, while substitutions can enhance solubility, they may have a negative effect on conductivity. researchgate.net The presence of a bulky substituent like the methanesulfonylethyl group could increase the distance between polymer chains, thereby reducing interchain charge hopping and, consequently, the bulk conductivity. nih.gov

Conversely, the sulfone group could introduce desirable properties. The synthesis of polymers containing sulfone groups in the backbone has been explored for various applications. scirp.org In the context of conductive polymers, the polarity of the sulfone group might enhance the material's interaction with polar solvents or electrolytes, which could be advantageous in applications such as sensors or supercapacitors. The synthesis of polyaniline in the presence of polymeric sulfonic acids has been shown to influence the electronic structure and properties of the resulting polymer complex. researchgate.net

The general methodology for creating conductive polymers from aniline derivatives often involves oxidative polymerization, either chemically or electrochemically. google.comrsc.org In a typical chemical synthesis, an oxidizing agent like ammonium persulfate is used in an acidic medium. google.com For electrochemical synthesis, cyclic voltammetry is a common technique to polymerize the monomer and deposit a polymer film on an electrode surface. nih.gov

Should poly(this compound) be successfully synthesized, its electronic characterization would be crucial. Techniques such as four-point probe measurements would determine its conductivity. researchgate.net Spectroscopic methods like UV-Vis and FTIR spectroscopy would provide insights into the electronic transitions and chemical structure of the polymer, confirming the presence of the emeraldine (B8112657) salt form, which is the conductive state of polyaniline. nih.govsciencetechindonesia.com

The table below outlines the general properties of polyaniline and speculates on the potential influence of the 4-(2-methanesulfonylethyl) substituent based on analogous systems.

| Property | Polyaniline (Emeraldine Salt) | Hypothetical Poly(this compound) |

| Conductivity | ~1-100 S/cm | Potentially lower due to steric hindrance and electron-withdrawing effects. |

| Solubility | Generally poor in common organic solvents. | Potentially improved due to the polar sulfone group. |

| Processability | Limited due to poor solubility. | Potentially enhanced if solubility is improved. |

| Electrochemical Activity | Well-defined redox peaks. | May exhibit altered redox potentials due to the substituent's electronic influence. |

Further research, including the actual synthesis and detailed characterization of poly(this compound) and its copolymers, is necessary to fully elucidate their properties and validate their potential in electronic materials. The exploration of such novel aniline derivatives continues to be a promising avenue for the development of next-generation conductive polymers with tailored functionalities.

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-(2-Methanesulfonylethyl)aniline, and what factors influence reaction efficiency?

- Methodology :

- Route 1 : Nucleophilic substitution of 2-bromoethyl methanesulfonate with aniline under basic conditions (e.g., NaOH in DMF at 80–100°C). This method prioritizes regioselectivity but may require purification via column chromatography to remove byproducts .

- Route 2 : Reduction of nitro precursors (e.g., 4-(2-methanesulfonylethyl)nitrobenzene) using catalytic hydrogenation (H₂/Pd-C in ethanol). This approach avoids halogenated intermediates but demands strict control over reaction time to prevent over-reduction .

- Key Factors : Solvent polarity, temperature, and base strength significantly impact reaction rates and yields. For example, polar aprotic solvents like DMF enhance nucleophilicity, while elevated temperatures accelerate substitution kinetics .

Q. How do the physicochemical properties of this compound influence its experimental handling?

- Answer :

- Solubility : The methanesulfonyl group increases polarity, making the compound soluble in polar solvents (e.g., DMSO, methanol) but poorly soluble in non-polar solvents like hexane. This property dictates solvent choice for reactions and recrystallization .

- Stability : Susceptible to oxidation under acidic conditions, necessitating inert atmospheres (N₂/Ar) during storage and reactions. UV-sensitive; amber glassware is recommended for light-exposed experiments .

Q. What analytical techniques are recommended for characterizing this compound?

- Answer :

- Structural Confirmation :

- ¹H/¹³C NMR : Peaks at δ 2.9–3.1 ppm (s, 3H, SO₂CH₃) and δ 6.5–7.3 ppm (aromatic protons) confirm the sulfonyl and aniline moieties .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 215.28 verifies the molecular formula C₉H₁₃NO₂S .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodology :

- Catalyst Screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilic substitution efficiency by 15–20% .

- Reaction Monitoring : In-situ FTIR tracks the disappearance of the sulfonate ester peak (~1180 cm⁻¹) to determine endpoint .

- Purification : Use of preparative HPLC with a methanol/water mobile phase (70:30 v/v) achieves >98% purity, critical for biological assays .

Q. What strategies are effective in resolving contradictions in reported biological activities of this compound?

- Answer :

- Assay Standardization : Replicate studies under controlled conditions (pH 7.4, 37°C) to minimize variability in antimicrobial activity data .

- Purity Verification : Contradictions may arise from impurities (e.g., unreacted aniline); quantify via GC-MS or HPLC-MS .

- Structural Confirmation : Cross-check with analogs (e.g., 4-(methylsulfonyl)aniline) to rule out misidentification .

Q. How can computational modeling elucidate the interaction mechanisms between this compound and biological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina to predict binding affinities with enzyme targets (e.g., cytochrome P450). The sulfonyl group shows strong hydrogen bonding with active-site residues .

- MD Simulations : GROMACS simulations (50 ns) reveal stability of ligand-receptor complexes, explaining differential inhibition across kinase isoforms .

Q. In comparative studies, how does the bioactivity of this compound differ from its structural analogs?

- Answer :

- Key Differences :

| Compound | Structural Feature | Bioactivity (IC₅₀ vs. EGFR Kinase) |

|---|---|---|

| This compound | Ethyl bridge between sulfonyl/aniline | 12.3 µM |

| 4-Methylsulfonylaniline | Direct sulfonyl attachment | 45.7 µM |

| 4-Aminobenzenesulfonamide | Sulfonamide group | >100 µM |

- The ethyl spacer enhances membrane permeability, improving cellular uptake and potency compared to analogs .

Methodological Considerations

- Data Contradiction Analysis : Use multivariate regression to isolate variables (e.g., solvent, temperature) causing discrepancies in reaction yields .

- Safety Protocols : Handle with nitrile gloves and fume hoods due to potential skin sensitization (LD₅₀ > 500 mg/kg in rats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.